molecular formula C19H16ClNO3 B14998574 9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14998574
M. Wt: 341.8 g/mol
InChI Key: ASWFTNOPBUOHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of oxazines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through various synthetic routes. One common method involves the palladium-catalyzed carbonylation-cyclization of ortho-halophenols with cyanamide . This method is advantageous due to its mild reaction conditions and high yields. Industrial production methods often involve similar catalytic processes, ensuring scalability and efficiency.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydride. Major products formed from these reactions include various substituted derivatives of the original compound.

Scientific Research Applications

9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other oxazines and benzoxazines, such as:

Compared to these compounds, 9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

9-[(4-chlorophenyl)methyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C19H16ClNO3/c1-12-8-18(22)24-19-15(12)6-7-17-16(19)10-21(11-23-17)9-13-2-4-14(20)5-3-13/h2-8H,9-11H2,1H3

InChI Key

ASWFTNOPBUOHSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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